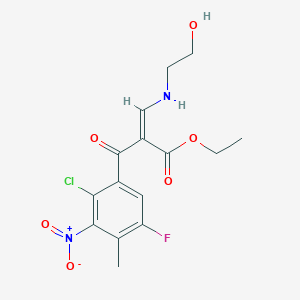
ethyl (Z)-3-(2-sulfanylethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “ethyl (Z)-3-(2-sulfanylethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for ethyl (Z)-3-(2-sulfanylethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate would likely involve large-scale chemical synthesis processes. These processes typically include the use of high-purity reagents, precise temperature control, and advanced purification techniques to ensure the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
ethyl (Z)-3-(2-sulfanylethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
ethyl (Z)-3-(2-sulfanylethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical products .
Wirkmechanismus
The mechanism of action of ethyl (Z)-3-(2-sulfanylethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications and safety profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ethyl (Z)-3-(2-sulfanylethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate include other chemical entities with comparable structures and properties. These compounds can be identified using databases like PubChem, which provide information on structurally related molecules .
Uniqueness
This compound may exhibit unique properties compared to its similar compounds, such as higher potency, selectivity, or stability. These unique characteristics make it a valuable compound for further research and development in various scientific fields .
Eigenschaften
IUPAC Name |
ethyl (Z)-3-(2-sulfanylethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4NO3S/c1-2-22-14(21)8(6-19-3-4-23)13(20)7-5-9(15)11(17)12(18)10(7)16/h5-6,19,23H,2-4H2,1H3/b8-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDHUTDXKFJDNC-VURMDHGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNCCS)C(=O)C1=CC(=C(C(=C1F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NCCS)/C(=O)C1=CC(=C(C(=C1F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-2-(4-chloropyrazol-1-yl)-3-[4-[(E)-2-(4-chloropyrazol-1-yl)-2-cyanoethenyl]phenyl]prop-2-enenitrile](/img/structure/B8043277.png)




![6,7-Difluoro-10-oxo-3-phenyl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8043334.png)

![1,1-Bis[4-(2-hydroxyethoxy)phenyl]cyclohexane](/img/structure/B8043351.png)
![N,N'-bis[(E)-(3-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B8043355.png)

